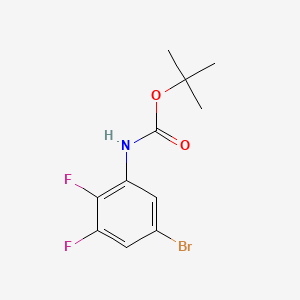

tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

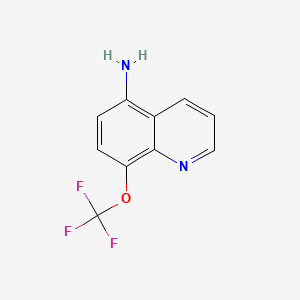

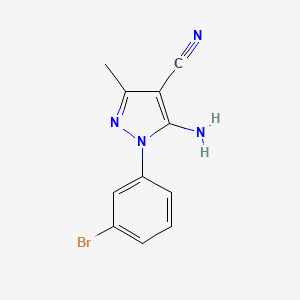

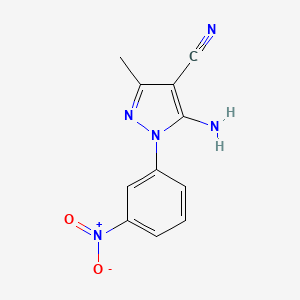

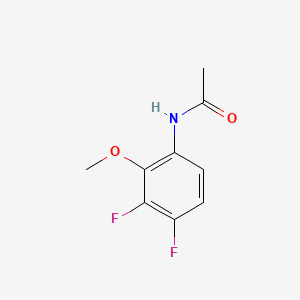

Tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate is an organic compound with the CAS Number: 1150114-27-4 . It has a molecular weight of 308.12 and its IUPAC name is tert-butyl 5-bromo-2,3-difluorophenylcarbamate .

Synthesis Analysis

This compound is synthesized by reacting tert-butyl bromide with 2,3-difluorophenylcarbamate. It is an important intermediate in organic synthesis and has been used in a variety of laboratory experiments.Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-8-5-6(12)4-7(13)9(8)14/h4-5H,1-3H3,(H,15,16) .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dry, room temperature environment .科学的研究の応用

Synthesis and Chemical Reactions

tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate and its derivatives are pivotal intermediates in organic synthesis, offering pathways to various complex molecules. Their utility spans from participating in Diels-Alder reactions as dienophiles or dienes, facilitating the construction of intricate cyclic structures, to serving as key substrates in asymmetric aldol reactions for generating enantiomerically enriched products. These compounds are instrumental in the synthesis of heterocycles, such as hexahydroindolinones and thieno[3,2-b]pyrroles, showcasing their versatility in constructing nitrogen-containing rings, essential in pharmacologically active compounds. Their reactivity is further exemplified in Curtius rearrangement reactions, enabling the conversion of carboxylic acids to tert-butyl carbamates, a reaction pivotal for protecting amine functionalities during synthetic procedures. Additionally, the halogen atoms in these carbamates facilitate the formation of hydrogen and halogen bonds, crucial for the crystalline structure of various compounds, highlighting their importance in materials science (Padwa, Brodney, & Lynch, 2003; Baillargeon et al., 2017; Ghosh, Cárdenas, & Brindisi, 2017; Lebel & Leogane, 2005).

Material and Pharmaceutical Synthesis

The structural attributes of this compound derivatives extend their application into material sciences and the pharmaceutical industry. Their introduction into the synthesis of novel protease inhibitors, particularly as building blocks for β-secretase inhibitors, underscores their potential in drug discovery, especially for diseases like Alzheimer's. Furthermore, the derivatives serve as intermediates in the preparation of compounds like omisertinib (AZD9291), indicating their critical role in developing targeted cancer therapies. This showcases the compound's utility in synthesizing biologically active molecules with potential therapeutic applications (Zhao, Guo, Lan, & Xu, 2017).

Safety and Hazards

特性

IUPAC Name |

tert-butyl N-(5-bromo-2,3-difluorophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-8-5-6(12)4-7(13)9(8)14/h4-5H,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJJWHFSXMLRKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)Br)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrF2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675119 |

Source

|

| Record name | tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-27-4 |

Source

|

| Record name | tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B581237.png)